![molecular formula C28H36N4O3S B2491196 Lurasidone Metabolite 14326 D8 CAS No. 2070009-33-3](/img/structure/B2491196.png)
Lurasidone Metabolite 14326 D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lurasidone Metabolite 14326 D8 is the deuterium-labeled form of Lurasidone Metabolite 14326. It is a metabolite derived from Lurasidone, a benzisothiazole antipsychotic agent. Lurasidone itself is a second-generation (atypical) antipsychotic approved for treating schizophrenia and bipolar depression. The compound exhibits distinct pharmacological properties, including antagonist activity at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, as well as partial agonism at 5-HT1A receptors. Unlike some other antipsychotics, Lurasidone does not possess antihistaminic or anticholinergic effects .
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Lurasidone hydrochloride, a benzisothiazol derivative, is a second-generation antipsychotic agent used for schizophrenia and bipolar depression. Its pharmacokinetics indicate that it is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins. Lurasidone's pharmacokinetics are dose proportional in healthy adults and clinical populations (Greenberg & Citrome, 2017).
Effects on Learning and Memory
Lurasidone has shown potential in improving memory impairment. A study found that lurasidone significantly reversed MK-801-induced impairment of the passive-avoidance response in rats, suggesting its superior efficacy over other antipsychotics in enhancing memory (Ishiyama et al., 2007).
D2 Receptor Occupancy
A study examining D2 receptor occupancy in patients with schizophrenia or schizoaffective disorder revealed that blood lurasidone concentration, but not dose, significantly correlated with D2 receptor occupancy. This finding suggests a variable blood concentration at fixed doses and highlights the role of receptor occupancy in therapeutic efficacy (Potkin et al., 2013).
Neurotransmitter Receptor Affinity
Lurasidone's receptor binding affinities are important for its therapeutic properties. It has high affinity for dopamine D2, serotonin 5-HT7, 5-HT2A, 5-HT1A receptors, and alpha2C adrenoceptor, contributing to its antipsychotic and antidepressant-like effects (Ishibashi et al., 2010).
Metabolic Profile
Lurasidone's metabolic profile is favorable, with minimal changes in lipid profiles, weight, and glycemic control parameters. This profile is consistent across schizophrenia trials and positions it as a potentially safer option for long-term use (Woo et al., 2013).
Mechanism of Action
Target of Action
Lurasidone Metabolite 14326 D8 is a metabolite of Lurasidone . Lurasidone is an atypical antipsychotic that exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors ; moderate affinity for alpha 2C-adrenergic receptors ; and is a partial agonist for 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
This compound, like its parent compound Lurasidone, likely interacts with its targets through mixed serotonin-dopamine antagonist activity . It is thought that antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Pharmacokinetics
Lurasidone, the parent compound of this compound, is primarily metabolized by cytochrome P450 (CYP) 3A4 . Its major active metabolite is referred to as ID-14283 (25% of parent exposure), while the minor metabolites, including this compound, make up 3% and 1% of parent exposure respectively . Lurasidone’s pharmacokinetics are approximately dose proportional in healthy adults and clinical populations within the approved dosing range .
properties
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNTCYRWHASTQ-QJKOTDNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.